molecular formula C13H14N2O3 B1627924 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid CAS No. 889947-69-7

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

Cat. No.: B1627924
CAS No.: 889947-69-7
M. Wt: 246.26 g/mol
InChI Key: KZSCBMYTAQFLFR-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a butanoic acid chain and a 2-methylphenyl substituent. The ortho-methyl substituent on the phenyl ring may influence steric and electronic properties compared to meta- or para-substituted derivatives .

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-2-3-6-10(9)13-14-11(18-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSCBMYTAQFLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589292
Record name 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-69-7
Record name 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889947-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid typically involves the cyclization of an amidoxime with an acyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position CAS Number Solubility/Notes
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid (Target) C₁₃H₁₄N₂O₃ 246.27 (calc.) 2-Methylphenyl Not reported Unknown (inferred similar solubility to analogs)
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid C₁₃H₁₄N₂O₄ 262.265 3-Methoxyphenyl 883546-59-6 No data; methoxy group may enhance polarity
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)butanoic acid C₁₂H₁₂N₂O₃ 232.23 Phenyl 875164-21-9 Soluble in chloroform, methanol, DMSO
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid C₁₃H₁₄N₂O₃ 246.27 (calc.) 4-Methylphenyl 851628-34-7 No data; para-methyl may reduce steric hindrance
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]propanoic acid C₁₂H₁₂N₂O₄ 248.238 4-Methoxyphenyl 94192-18-4 Storage at +4°C; shorter carbon chain
Key Observations:
  • Substituent Effects: Electron-Donating Groups: Methoxy (in 3-methoxy and 4-methoxy derivatives) increases polarity and may enhance hydrogen bonding compared to methyl groups .
  • Carbon Chain Length: The propanoic acid analog (C3 chain) has a shorter linker than butanoic acid (C4), which could affect binding affinity in biological systems .

Biological Activity

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the attachment of the butanoic acid moiety. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : The reaction between 2-methylphenylhydrazine and an appropriate carboxylic acid derivative leads to the formation of the oxadiazole structure.
  • Coupling with Butanoic Acid : The oxadiazole compound is then reacted with butanoic acid derivatives under acidic or basic conditions to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids has shown potent inhibition against Rho/Myocardin-Related Transcription Factor (MRTF) pathways, which are implicated in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A0.02PC3Inhibition of MRTF/SRF signaling
Compound B0.23HEK293TInduction of apoptosis
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies have shown that these compounds possess significant activity against various bacterial strains. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria using disc diffusion methods .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Many oxadiazole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Study on Antitumor Efficacy

A study conducted on a series of oxadiazole derivatives highlighted their effectiveness in inhibiting tumor growth in murine models. The compounds were administered at various dosages, showing a dose-dependent response in tumor size reduction compared to control groups.

Pharmacokinetic Studies

Pharmacokinetic evaluations have been performed using animal models to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding the compound's therapeutic potential and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
Reactant of Route 2
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4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

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